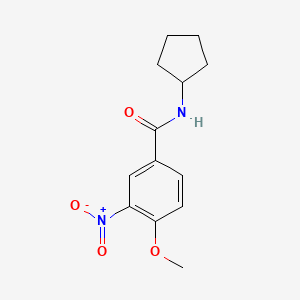

N-cyclopentyl-4-methoxy-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-12-7-6-9(8-11(12)15(17)18)13(16)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWUOLGATKBVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthesis via Amide Condensation

The most direct method involves the condensation of 4-methoxy-3-nitrobenzoic acid with cyclopentylamine. The process follows two stages:

-

Acid Chloride Formation :

-

Amide Coupling :

Key Reaction Equation :

Alternative Route via Nitro Group Introduction

A less common approach involves nitration after amide formation:

-

Methoxybenzamide Synthesis :

-

Nitration :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Oxalyl Chloride : A 1.1:1 molar ratio relative to the carboxylic acid ensures complete conversion.

-

Cyclopentylamine : A slight excess (1.2 equiv) drives the amidation to completion.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Route | 76 | >98 | Short reaction time |

| Nitration Post-Amide | 45 | 85 | Avoids acid chloride handling |

Industrial Scalability and Challenges

Process Efficiency

Environmental Considerations

-

Waste Management : Ammonia gas byproducts require scrubbing systems. THF recovery via distillation improves sustainability.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Reduction: N-cyclopentyl-4-methoxy-3-aminobenzamide.

Substitution: N-cyclopentyl-4-substituted-3-nitrobenzamide.

Oxidation: N-cyclopentyl-4-formyl-3-nitrobenzamide or N-cyclopentyl-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

Chemistry

N-cyclopentyl-4-methoxy-3-nitrobenzamide serves as a valuable building block in organic synthesis, facilitating the creation of more complex organic molecules. It can participate in various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalyst or tin(II) chloride.

- Substitution Reactions : The methoxy group can undergo nucleophilic aromatic substitution, allowing for further functionalization.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Conversion of nitro to amino group | Hydrogen gas with Pd/C, tin(II) chloride |

| Substitution | Replacement of methoxy with other nucleophiles | Sodium methoxide in methanol |

Biology

In biological research, this compound has been investigated for its potential as an analgesic agent. Studies have shown that modifications to similar compounds can enhance their potency and blood-brain barrier penetration, indicating a pathway for developing effective pain management therapies. For example, structural analogs have demonstrated significant anti-nociceptive effects in animal models, suggesting that this compound could similarly impact pain pathways.

Pharmacological Studies

Recent studies have highlighted the role of compounds similar to this compound in modulating opioid receptors. These compounds are essential in developing new analgesics with fewer side effects compared to traditional opioids. The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences receptor binding affinity and efficacy.

Case Study 1: Analgesic Properties

A study published in PubMed explored various derivatives of nitrobenzamides for their analgesic properties, focusing on their interaction with μ-opioid receptors (MOR). It was found that structural modifications could enhance efficacy while minimizing adverse effects such as respiratory depression and tolerance . This suggests a promising avenue for this compound as a lead compound in pain management research.

Case Study 2: Enzyme Inhibition

Another research highlighted the potential of nitrobenzamide derivatives in enzyme inhibition studies. The unique structural features of this compound allow it to interact selectively with various enzymes, making it a candidate for further exploration in drug design targeting specific biological pathways .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and cyclopentyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclopentyl-4-methoxy-3-nitrobenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Lipophilicity :

- The cyclopentyl group in 17f contributes to moderate lipophilicity, whereas N-(4-methoxyphenyl)-3-nitrobenzamide exhibits a higher logP (3.45) due to the absence of polar groups . This difference may influence membrane permeability and pharmacokinetics.

- The sulfone-containing derivative () has significantly higher molecular weight (408.86) and complexity, likely reducing solubility compared to 17f .

In contrast, 4-Nitro-N-(3-nitrophenyl)benzamide features dual nitro groups, which could sterically hinder interactions with biological targets despite its utility in analytical derivatization .

N-(3-chlorophenethyl)-4-nitrobenzamide () includes a chlorophenethyl group, a common motif in kinase inhibitors, though its specific activity remains uncharacterized .

Synthetic Accessibility :

- 17f was prepared in 76% yield using straightforward amidation, whereas sulfone-containing analogs () require multi-step synthesis, reflecting increased synthetic complexity .

Q & A

Basic: What are the common synthetic routes for N-cyclopentyl-4-methoxy-3-nitrobenzamide, and what key reaction steps are involved?

The synthesis typically involves multi-step organic reactions focusing on amide bond formation and nitro/methoxy group introduction. A general approach includes:

- Amide coupling : Reacting a cyclopentylamine derivative with a pre-functionalized benzoyl chloride (e.g., 4-methoxy-3-nitrobenzoyl chloride) in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) using coupling agents like HBTU or DCC .

- Functional group protection : Methoxy and nitro groups may require protection/deprotection steps to avoid side reactions. For example, methoxy groups are often stable under amidation conditions, but nitro groups may necessitate careful pH control .

- Purification : Column chromatography or recrystallization in solvents like methanol/water mixtures is critical to isolate the product .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR :

- Mass spectrometry (MS) : A molecular ion peak matching the exact mass (e.g., [M+H]⁺) confirms molecular weight. Fragmentation patterns should align with the nitrobenzamide scaffold .

- UV-Vis : Strong absorption near 270–300 nm due to the nitro-aromatic system .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis, and what parameters are most influential?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance amide coupling efficiency compared to DCM, as seen in analogous syntheses .

- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions (e.g., hydrolysis), then warm to room temperature .

- Catalyst use : Triethylamine (NEt₃) or DMAP improves reaction rates by scavenging HCl .

- Purification : Gradient elution in chromatography (e.g., hexane/ethyl acetate) resolves nitro-containing byproducts .

Advanced: What strategies are effective in resolving contradictions in spectroscopic data for this compound, particularly in differentiating regioisomers or confirming functional group placement?

- 2D NMR (COSY, NOESY, HSQC) :

- X-ray crystallography : Resolve ambiguous regiochemistry by determining bond lengths and angles (e.g., nitro group orientation relative to methoxy) .

- Comparative analysis : Contrast experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Advanced: How does the molecular structure of this compound influence its potential interactions with biological targets, and what computational methods are used to predict these interactions?

- Structural features :

- Computational methods :

- Molecular docking (AutoDock, Glide) : Predict binding affinity to targets like kinases or GPCRs by simulating ligand-receptor interactions .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., RMSD plots) .

- QSAR models : Relate substituent effects (e.g., methoxy position) to bioactivity trends .

Advanced: What experimental design considerations are critical when scaling up the synthesis of this compound for preclinical studies?

- Reagent stoichiometry : Excess benzoyl chloride (1.2–1.5 equiv) ensures complete amine conversion while minimizing side products .

- Solvent volume : Reduce solvent-to-reactant ratios in large batches to improve reaction kinetics and reduce purification complexity .

- Safety protocols : Nitro compounds are thermally sensitive; monitor exotherms and use jacketed reactors for temperature control .

- Batch tracking : Use HPLC with a C18 column (UV detection at 254 nm) to ensure inter-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.